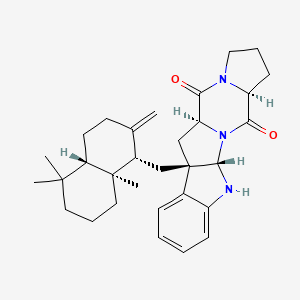

Drimentine C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

地里美汀 C 是地里美汀家族的一员,该家族是一类源自放线菌的混合异戊二烯类化合物。 这些化合物表现出多种生物活性,包括弱抗肿瘤和抗菌特性

科学研究应用

地里美汀 C 具有广泛的科学研究应用:

化学: 它作为研究复杂合成路线和反应机理的模型化合物。

生物学: 地里美汀 C 表现出抗菌和抗真菌活性,使其成为开发新型抗菌剂的候选药物.

工业: 该化合物的独特结构和特性使其在开发新材料和化学工艺方面具有价值。

作用机制

地里美汀 C 的确切作用机制尚未完全清楚。 已知它可以抑制某些细胞系的增殖,例如 NS-1 鼠 β 淋巴细胞骨髓瘤细胞 。这种抑制作用很可能是由于它与参与细胞生长和分裂的特定分子靶点和途径相互作用。

生化分析

Biochemical Properties

Drimentine C interacts with various biomolecules, particularly enzymes and proteins, within biochemical reactions. The primary role of this compound in these reactions is the inhibition of fungal efflux pumps . These pumps are critical components in fungal cells, responsible for the expulsion of toxic substances and antifungal agents from the cell interior .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by increasing the intracellular concentration of various substances that are otherwise expelled, which can lead to fungal cell toxicity and ultimately cell death . This compound also exhibits anticancer activity, inhibiting the proliferation of NS-1 murine β lymphocyte myeloma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with fungal efflux pumps. By specifically targeting and inhibiting these pumps, this compound increases the intracellular concentration of various substances, leading to fungal cell toxicity and cell death .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits antibiotic, antifungal, and anthelmintic activity .

准备方法

化学反应分析

地里美汀 C 经历各种化学反应,包括:

氧化: 此反应可以通过高锰酸钾或三氧化铬等试剂促进。

还原: 常用的还原剂包括氢化铝锂和硼氢化钠。

取代: 亲核取代反应可以发生在甲醇钠或叔丁醇钾等试剂上。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成酮或羧酸,而还原可能会生成醇或胺。

相似化合物的比较

地里美汀 C 是一个化合物家族的一部分,包括地里美汀 A、B、F 和 G 。这些化合物具有相似的结构,但在特定的官能团和生物活性方面有所不同。 例如,地里美汀 B 与地里美汀 C 相比,多了一个双键

参考文献

属性

IUPAC Name |

(1S,4S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-10,21,23-25,28,32H,1,7-8,11-18H2,2-4H3/t21-,23-,24-,25-,28-,30+,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEHMEZFTNYYIF-RJBXWAARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCCC6C(=O)N5C3NC7=CC=CC=C47)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC[C@H]6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What synthetic strategies have been explored for the total synthesis of Drimentine C?

A1: Several approaches have been investigated for the total synthesis of this compound. Key strategies include palladium-catalyzed cyanoamidation, reductive cross-coupling reactions, and photoredox-catalyzed α-alkylation of aldehydes. [, ] These methods aim to efficiently assemble the complex terpenoid and alkaloid portions of the molecule from readily available starting materials like l-tryptophan, l-proline, and (+)-sclareolide. []

Q2: What is the significance of the conformational behavior observed in Indotertine B?

A2: Indotertine B, a drimentine analog, exhibits rotamerism about its N-C(O) bond, existing as two rotational isomers in a 2:1 ratio. [] This conformational flexibility could potentially influence its interactions with biological targets and might be a factor to consider in understanding its structure-activity relationships. Further investigations are needed to clarify the impact of this rotamerism on biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)